molecular formula C19H18ClN3O3 B2939033 4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946330-72-9

4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2939033
CAS RN: 946330-72-9
M. Wt: 371.82
InChI Key: SIJYSOWXQRGOOD-UHFFFAOYSA-N
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Description

4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazole derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological activity through the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, it has been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in lab experiments include its high purity, ease of synthesis, and potent biological activity. However, the limitations of this compound include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the research of 4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One potential direction is to investigate its potential as a novel antimicrobial agent for the treatment of drug-resistant bacterial and fungal infections. Another direction is to study its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further investigation into its mechanism of action and potential toxicity is warranted.

Synthesis Methods

The synthesis of 4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves the reaction of 4-chlorobenzyl bromide, 4-ethoxyphenylacetylene, and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the click reaction. This method is highly efficient and yields the desired product in high purity.

Scientific Research Applications

The potential applications of 4-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in scientific research are vast. This compound has been shown to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. It has also been shown to possess potent anticancer activity against various cancer cell lines. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-25-17-10-8-16(9-11-17)23-13(2)18(21-22-23)19(24)26-12-14-4-6-15(20)7-5-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYSOWXQRGOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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